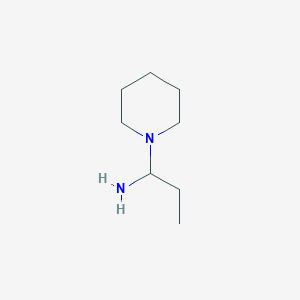

1-Piperidinopropylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1-piperidin-1-ylpropan-1-amine |

InChI |

InChI=1S/C8H18N2/c1-2-8(9)10-6-4-3-5-7-10/h8H,2-7,9H2,1H3 |

InChI Key |

GKYNMXFVQFPFRL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(N)N1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Piperidinopropylamine and Its Derivatives

Direct Synthesis Approaches to 1-Piperidinopropylamine

The direct synthesis of this compound can be achieved through several key strategies, primarily involving N-alkylation and reductive amination protocols. These methods offer distinct advantages and are chosen based on the availability of starting materials and desired reaction conditions.

N-Alkylation Strategies

N-alkylation strategies for the synthesis of this compound typically involve the reaction of piperidine (B6355638) with a 3-aminopropyl halide or a protected equivalent. A common approach is a variation of the Gabriel synthesis, which utilizes a phthalimide-protected aminopropyl halide.

One prominent N-alkylation route begins with the reaction of potassium phthalimide with 1,3-dibromopropane to yield N-(3-bromopropyl)phthalimide. This intermediate is then reacted with piperidine to form N-[3-(1-piperidinyl)propyl]phthalimide. The final step involves the removal of the phthalimide protecting group, typically through hydrazinolysis with hydrazine hydrate, to liberate the desired this compound. This multi-step process, while effective, requires careful control of reaction conditions to ensure high yields and purity.

Another N-alkylation approach involves the direct reaction of piperidine with 1-(3-chloropropyl)piperidine hydrochloride. This method circumvents the need for a protecting group strategy but may require careful pH control to facilitate the nucleophilic substitution of the chloride by an amino group.

| Starting Material 1 | Starting Material 2 | Key Intermediate | Product | Synthesis Strategy |

| Potassium Phthalimide | 1,3-Dibromopropane | N-(3-bromopropyl)phthalimide | This compound | Gabriel Synthesis Variant |

| Piperidine | 1-(3-chloropropyl)piperidine | - | This compound | Direct N-Alkylation |

Reductive Amination Protocols

Reductive amination provides an alternative and often more direct route to this compound. This methodology typically starts with a precursor containing a cyano group, which is then reduced to the primary amine.

A key precursor for this approach is 1-piperidinepropionitrile. The reduction of the nitrile functionality in 1-piperidinepropionitrile directly yields this compound. This transformation can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or tetrahydrofuran. Catalytic hydrogenation, employing catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, also serves as an effective method for this reduction. The choice of reducing agent and reaction conditions can be optimized to maximize the yield and minimize the formation of byproducts.

| Precursor | Reducing Agent/Catalyst | Product | Synthesis Strategy |

| 1-Piperidinepropionitrile | Lithium Aluminum Hydride (LiAlH₄) | This compound | Nitrile Reduction |

| 1-Piperidinepropionitrile | Raney Nickel / H₂ | This compound | Catalytic Hydrogenation |

| 1-Piperidinepropionitrile | Palladium on Carbon / H₂ | This compound | Catalytic Hydrogenation |

Derivatization Strategies Utilizing this compound as a Building Block

The primary amine functionality of this compound makes it a valuable nucleophile for the synthesis of a wide range of derivatives. Its utility is demonstrated in the construction of complex molecules incorporating ferrocene, indazole, and silane moieties.

Ferrocene Derivative Synthesis

This compound can be readily incorporated into ferrocene-containing structures through amide bond formation. A notable example is the synthesis of N-(3-(piperidin-1-yl)propyl)ferrocenecarboxamide. This is achieved by reacting this compound with an activated ferrocenecarboxylic acid derivative, such as ferrocenoyl chloride or by using a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with ferrocenecarboxylic acid.

In a specific documented procedure, N-(3-(piperidin-1-yl)propyl)ferrocenamide (also referred to as Fc-3ppa) was synthesized by reacting 1-(ferrocenylcarbonyl)-1H-benzotriazole with this compound. researchgate.net This reaction, carried out in chloroform under microwave irradiation, provides the target ferrocene derivative in high yield. researchgate.net

| Ferrocene Precursor | Amine | Product | Reaction Type |

| Ferrocenecarboxylic acid/DCC | This compound | N-(3-(piperidin-1-yl)propyl)ferrocenecarboxamide | Amide Coupling |

| Ferrocenoyl chloride | This compound | N-(3-(piperidin-1-yl)propyl)ferrocenecarboxamide | Acylation |

| 1-(Ferrocenylcarbonyl)-1H-benzotriazole | This compound | N-(3-(piperidin-1-yl)propyl)ferrocenamide | Acylation |

Indazole Derivative Synthesis

The synthesis of indazole derivatives often involves the formation of an amide linkage between an indazole carboxylic acid and an amine. This compound serves as a suitable amine component in these reactions to produce indazole-3-carboxamides.

For instance, 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide has been synthesized as part of a series of N-1-substituted indazole-3-carboxamide derivatives. nih.gov The general synthetic approach involves the coupling of indazole-3-carboxylic acid with the appropriate amine, in this case, this compound. derpharmachemica.com This coupling is typically facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt). derpharmachemica.com

| Indazole Precursor | Amine | Coupling Agents | Product |

| Indazole-3-carboxylic acid | This compound | EDC, HOBt | 1-(3-(piperidin-1-yl)propyl)-1H-indazole-3-carboxamide |

Silane Derivative Formation

The primary amine of this compound can react with various silane reagents to form aminosilane derivatives. These reactions typically involve the displacement of a leaving group on the silicon atom, such as a halide or an alkoxy group, by the amine.

For example, the reaction of this compound with a chlorosilane, such as chlorotrimethylsilane, would be expected to yield the corresponding N-silylated derivative, N-trimethylsilyl-1-piperidinopropylamine. Similarly, reaction with trialkoxysilanes can lead to the formation of silane coupling agents, where the piperidinopropylamine moiety is tethered to a silicon atom that retains reactive alkoxy groups. These alkoxy groups can then be used for further reactions, such as grafting onto silica surfaces. The reaction conditions for these transformations, including the choice of solvent and the potential need for a base to scavenge the liberated acid (e.g., HCl), are critical for achieving high yields.

| Silane Precursor | Amine | Expected Product | Reaction Type |

| Chlorotrimethylsilane | This compound | N-trimethylsilyl-1-piperidinopropylamine | Silylation |

| (3-Glycidyloxypropyl)trimethoxysilane | This compound | Silane coupling agent derivative | Nucleophilic substitution |

Pyridazinone Derivative Synthesis

While direct, single-step syntheses of pyridazinone derivatives utilizing this compound as a primary building block are not extensively documented in readily available literature, its incorporation into the pyridazinone scaffold can be envisaged through multi-step synthetic sequences. A plausible strategy involves the initial reaction of the primary amine of this compound with a suitable dicarbonyl compound or its equivalent to form a precursor, which can then undergo cyclization to yield the desired pyridazinone ring.

For instance, a reaction pathway could commence with the condensation of this compound with a γ-ketoacid. The primary amine would react with the keto group to form an imine, followed by intramolecular cyclization via amide formation between the amine and the carboxylic acid, often facilitated by dehydrating agents, to furnish a dihydropyridazinone. Subsequent oxidation would then lead to the aromatic pyridazinone ring.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Synthesis of a 1-Piperidinopropyl-Substituted Pyridazinone

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | This compound, γ-Ketoacid (e.g., Levulinic acid) | Toluene, Dean-Stark trap, reflux | N-(3-(piperidin-1-yl)propyl)-4-oxopentanamide |

| 2 | N-(3-(piperidin-1-yl)propyl)-4-oxopentanamide | Hydrazine hydrate, Ethanol, reflux | 6-methyl-2-(3-(piperidin-1-yl)propyl)-4,5-dihydropyridazin-3(2H)-one |

| 3 | 6-methyl-2-(3-(piperidin-1-yl)propyl)-4,5-dihydropyridazin-3(2H)-one | Oxidizing agent (e.g., Br₂/AcOH) | 6-methyl-2-(3-(piperidin-1-yl)propyl)pyridazin-3(2H)-one |

This table represents a hypothetical synthetic route and is for illustrative purposes.

The successful synthesis of such derivatives would depend on optimizing reaction conditions to favor the desired cyclization and prevent side reactions. The piperidine moiety in the final product could be advantageous for modulating physicochemical properties such as solubility and basicity, which are crucial for potential pharmaceutical applications.

Other Complex Molecular Architectures

The utility of this compound extends beyond pyridazinone synthesis to the construction of other complex molecular architectures, particularly those of medicinal interest. Its diamine character makes it a suitable component for multicomponent reactions and for the synthesis of nitrogen-containing macrocycles.

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity. nih.govyoutube.comorganic-chemistry.org In an Ugi four-component reaction, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative in a single step. organic-chemistry.org The resulting product would incorporate the piperidinopropyl moiety, offering a scaffold for further chemical elaboration.

Table 1: Potential Application of this compound in an Ugi Reaction

| Component | Example |

| Amine | This compound |

| Aldehyde | Benzaldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

| Product | 2-acetamido-N-(tert-butyl)-N-(3-(piperidin-1-yl)propyl)-2-phenylacetamide |

This table illustrates a potential Ugi reaction and the expected product.

Furthermore, the diamine nature of this compound makes it a prime candidate for the synthesis of nitrogen-containing macrocycles. researchgate.netmdpi.comnih.govsemanticscholar.org These large ring structures are of significant interest in supramolecular chemistry and drug discovery. The synthesis of such macrocycles often involves the reaction of a diamine with a diacyl chloride or a similar bifunctional electrophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Scheme 2: General Synthesis of a Macrocycle Incorporating this compound

| Reactants | Reagents and Conditions | Product |

| This compound, Diacyl chloride (e.g., Terephthaloyl chloride) | High dilution in a suitable solvent (e.g., CH₂Cl₂), Base (e.g., Triethylamine) | A macrocyclic diamide containing the this compound unit |

This table outlines a general approach to macrocyclization.

The resulting macrocycles could possess unique host-guest properties or be designed as scaffolds for more complex, biologically active molecules. The piperidine subunit within the macrocyclic framework can influence the conformational flexibility and binding properties of the molecule.

Spectroscopic Characterization Methodologies in 1 Piperidinopropylamine Research

Vibrational Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by 1-Piperidinopropylamine, which excites the molecule's bonds into higher vibrational states. The resulting spectrum is a unique fingerprint, with absorption bands corresponding to specific functional groups and vibrational modes.

Key research findings from FT-IR analysis of this compound reveal characteristic peaks that confirm its structure. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3365-3295 cm⁻¹ region. The asymmetric and symmetric stretching of the C-H bonds in the methylene (B1212753) groups of the piperidine (B6355638) ring and the propyl chain appear in the 2935-2802 cm⁻¹ range. Furthermore, the C-N stretching vibrations, crucial for identifying the amine functionalities, are found at approximately 1157 cm⁻¹ for the tertiary amine within the piperidine ring and around 1043 cm⁻¹ for the primary amine group. The N-H bending vibration, characteristic of the primary amine, is also a notable feature, typically appearing around 1608 cm⁻¹.

Table 1: FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3365 | N-H asymmetric stretching |

| 3295 | N-H symmetric stretching |

| 2935 | C-H asymmetric stretching |

| 2853 | C-H symmetric stretching |

| 2802 | C-H stretching |

| 1608 | N-H bending |

| 1468 | C-H bending |

| 1444 | C-H bending |

| 1157 | C-N stretching (tertiary amine) |

| 1043 | C-N stretching (primary amine) |

Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric C-H stretching vibrations of the methylene groups are prominent in the 2853-2935 cm⁻¹ region. The C-C stretching vibrations of the piperidine ring and propyl chain are typically observed in the fingerprint region between 800 and 1200 cm⁻¹. The C-N stretching vibrations also give rise to characteristic Raman signals. These studies are crucial for a comprehensive vibrational analysis of the molecule. researchgate.net

Table 2: Raman Shifts and Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3365 | N-H asymmetric stretching |

| 3295 | N-H symmetric stretching |

| 2935 | C-H asymmetric stretching |

| 2853 | C-H symmetric stretching |

| 2802 | C-H stretching |

| 1608 | N-H bending |

| 1468 | C-H bending |

| 1444 | C-H bending |

| 1157 | C-N stretching (tertiary amine) |

| 1043 | C-N stretching (primary amine) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular structure can be constructed.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in this compound. The chemical shift of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the piperidine ring and the propyl chain. The protons on the carbons adjacent to the tertiary nitrogen of the piperidine ring (C2 and C6) are expected to appear as a multiplet around 2.3-2.5 ppm. The protons on the other carbons of the piperidine ring (C3, C4, C5) would likely produce overlapping multiplets in the 1.4-1.6 ppm region. For the propyl chain, the methylene group attached to the piperidine nitrogen would resonate at approximately 2.3-2.4 ppm. The central methylene group of the propyl chain would likely appear as a multiplet around 1.6-1.7 ppm, and the methylene group attached to the primary amine would be shifted downfield to around 2.7-2.8 ppm. The protons of the primary amine group itself would typically appear as a broad singlet.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine H2, H6 | 2.3 - 2.5 | Multiplet |

| Piperidine H3, H4, H5 | 1.4 - 1.6 | Multiplet |

| -CH₂- (adjacent to piperidine N) | 2.3 - 2.4 | Triplet |

| -CH₂- (central) | 1.6 - 1.7 | Multiplet |

| -CH₂- (adjacent to -NH₂) | 2.7 - 2.8 | Triplet |

| -NH₂ | Variable | Broad Singlet |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments.

For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The carbons of the piperidine ring would show three signals: one for the two equivalent carbons adjacent to the nitrogen (C2, C6) at around 55-57 ppm, one for the two equivalent carbons beta to the nitrogen (C3, C5) at approximately 26-28 ppm, and one for the carbon gamma to the nitrogen (C4) at around 24-26 ppm. The propyl chain carbons would also give three distinct signals. The carbon attached to the piperidine nitrogen would be expected around 58-60 ppm, the central carbon around 28-30 ppm, and the carbon attached to the primary amine group at approximately 40-42 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine C2, C6 | 55 - 57 |

| Piperidine C3, C5 | 26 - 28 |

| Piperidine C4 | 24 - 26 |

| -CH₂- (adjacent to piperidine N) | 58 - 60 |

| -CH₂- (central) | 28 - 30 |

| -CH₂- (adjacent to -NH₂) | 40 - 42 |

¹⁵N NMR spectroscopy is a more specialized technique used to probe the chemical environment of nitrogen atoms. Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it provides direct information about the nitrogen centers in a molecule.

Table 5: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound

| Nitrogen Assignment | Predicted Chemical Shift Range (ppm) |

|---|---|

| Primary Amine (-NH₂) | 0 - 60 |

| Tertiary Amine (Piperidine N) | 10 - 100 |

Advanced 2D NMR Techniques (DEPT, COSY, HETCOR, INADEQUATE)

Advanced two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules like this compound. These techniques provide detailed information about the connectivity and spatial relationships between atoms, which is often not achievable with one-dimensional (1D) NMR alone. emerypharma.comwikipedia.org

DEPT (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique that provides information about the number of protons attached to each carbon atom. While technically a 1D experiment, it is often used in conjunction with 2D techniques for comprehensive analysis. A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can distinguish between CH, CH₂, and CH₃ groups. For this compound, DEPT would be instrumental in assigning the various methylene (CH₂) groups in the piperidine ring and the propyl chain, as well as the methine (CH) or quaternary carbons if any were present.

COSY (Correlation Spectroscopy) is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH coupling). allfordrugs.comoxinst.com The resulting 2D spectrum has the 1D proton spectrum along both axes, with off-diagonal cross-peaks indicating coupled protons. allfordrugs.com For this compound, a COSY spectrum would reveal which protons are adjacent to each other. For instance, it would show correlations between the protons on adjacent carbons in the propyl chain and within the piperidine ring, aiding in the assignment of these signals.

HETCOR (Heteronuclear Correlation) , now often replaced by more sensitive techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), is a 2D NMR experiment that shows correlations between directly bonded heteronuclei, most commonly ¹H and ¹³C. nih.govnanalysis.com The 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak indicates a direct bond between a specific proton and a specific carbon. nanalysis.com For this compound, HETCOR or HSQC would be crucial for definitively assigning each carbon signal by correlating it to its attached proton(s).

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) is a specialized 2D NMR technique used to establish carbon-carbon connectivity. It relies on the presence of two ¹³C isotopes adjacent to each other in a molecule, which is very rare due to the low natural abundance of ¹³C (~1.1%). While powerful for tracing the carbon skeleton, the very low sensitivity of the INADEQUATE experiment means it is not routinely used for compounds like this compound unless there is a specific need to confirm the carbon framework and sufficient sample is available for a long acquisition time.

The following table illustrates the type of correlation data that would be obtained from a COSY experiment on this compound. Note that this is a representative table, as specific research data for this compound was not found.

Table 1: Hypothetical COSY Correlations for this compound

| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) | Assignment |

|---|---|---|

| ~2.8 (Hα) | ~1.6 (Hβ) | Piperidine Ring |

| ~1.6 (Hβ) | ~2.8 (Hα), ~1.5 (Hγ) | Piperidine Ring |

| ~1.5 (Hγ) | ~1.6 (Hβ) | Piperidine Ring |

| ~2.6 (H1') | ~1.7 (H2') | Propyl Chain |

| ~1.7 (H2') | ~2.6 (H1'), ~2.5 (H3') | Propyl Chain |

| ~2.5 (H3') | ~1.7 (H2') | Propyl Chain |

Solvent Effects on Spectroscopic Parameters

The choice of solvent can significantly influence NMR spectroscopic parameters such as chemical shifts (δ) and coupling constants (J). This is due to interactions between the solvent and the analyte, including hydrogen bonding, polarity effects, and anisotropic effects from aromatic solvents. For this compound, which has two basic nitrogen atoms capable of hydrogen bonding, the choice of solvent is particularly important.

In non-polar, aprotic solvents like chloroform-d (CDCl₃), intermolecular interactions are minimized, and the observed chemical shifts are closer to the intrinsic values for the isolated molecule. In contrast, polar protic solvents like deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) can form strong hydrogen bonds with the amine groups of this compound. This typically leads to a downfield shift (higher ppm value) of the N-H and adjacent C-H proton signals. pitt.edu

Polar aprotic solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) can also act as hydrogen bond acceptors, influencing the chemical shifts of the amine protons. Aromatic solvents like benzene-d₆ (C₆D₆) can induce significant shifts due to their magnetic anisotropy. Protons located above or below the plane of the aromatic ring will be shielded (shifted upfield), while those in the plane of the ring will be deshielded (shifted downfield).

The magnitude of the solvent-induced shift can provide structural information. For example, protons closer to the sites of solvent interaction (the amine groups) will generally experience a larger change in chemical shift when the solvent is changed.

The following table provides a hypothetical representation of how the ¹H NMR chemical shifts of key protons in this compound might vary in different deuterated solvents.

Table 2: Hypothetical ¹H NMR Chemical Shift (δ, ppm) Variations of this compound in Different Solvents

| Proton Group | CDCl₃ | DMSO-d₆ | D₂O |

|---|---|---|---|

| Piperidine α-CH₂ | ~2.7 | ~2.8 | ~3.0 |

| Propyl CH₂ (adjacent to piperidine) | ~2.5 | ~2.6 | ~2.8 |

| Propyl CH₂ (adjacent to NH₂) | ~2.6 | ~2.7 | ~2.9 |

| NH₂ | ~1.5 (broad) | ~2.5 (broad) | Not observed (exchanged) |

Molecular Mobility Studies via NMR

NMR spectroscopy is a powerful technique for studying the dynamics and molecular mobility of molecules in solution and in the solid state. This is often achieved by measuring relaxation times, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times. These parameters are sensitive to the rotational and translational motions of the molecule on a timescale from picoseconds to seconds.

For this compound, studying molecular mobility can provide insights into the conformational flexibility of the piperidine ring and the propyl chain. The piperidine ring can undergo chair-to-chair interconversion, and the propyl chain has rotational freedom around its carbon-carbon single bonds.

T₁ Relaxation: The spin-lattice relaxation time (T₁) is a measure of the time it takes for the nuclear spins to return to thermal equilibrium with their surroundings (the "lattice") after being perturbed by a radiofrequency pulse. T₁ is sensitive to molecular motions occurring at or near the Larmor frequency (the resonance frequency of the nucleus in the magnetic field). By measuring T₁ values for different nuclei in the molecule at various temperatures, one can gain information about the rates of different motional processes. For example, more mobile segments of the molecule, such as the terminal amine group, are expected to have different T₁ values compared to the more constrained piperidine ring carbons.

T₂ Relaxation: The spin-spin relaxation time (T₂) describes the decay of transverse magnetization and is related to the linewidth of the NMR signal (Linewidth ∝ 1/T₂). T₂ is sensitive to slower molecular motions. Changes in T₂ can indicate processes such as chemical exchange or aggregation.

In the context of this compound, variable-temperature NMR studies could be employed to investigate conformational dynamics. As the temperature is changed, the rates of conformational exchange processes, such as the piperidine ring flip, can change. If the rate of exchange is on the same timescale as the NMR experiment, this can lead to broadening of the NMR signals. By analyzing the lineshapes as a function of temperature, the energy barriers for these conformational changes can be determined.

The table below illustrates hypothetical T₁ relaxation time data for the carbon nuclei of this compound, which could be used to infer differences in molecular mobility along the carbon backbone.

Table 3: Hypothetical ¹³C T₁ Relaxation Times (seconds) for this compound at a Given Temperature and Magnetic Field Strength

| Carbon Atom | Expected T₁ (s) | Inferred Mobility |

|---|---|---|

| Piperidine Cα | 1.5 | Relatively Restricted |

| Piperidine Cβ | 1.7 | Slightly More Mobile |

| Piperidine Cγ | 1.8 | Most Mobile in Ring |

| Propyl C1' | 1.6 | Restricted by Ring |

| Propyl C2' | 2.0 | More Mobile |

| Propyl C3' | 2.5 | Most Mobile |

Theoretical and Computational Chemistry Studies of 1 Piperidinopropylamine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods are broadly categorized into ab initio and semi-empirical methods. For 1-Piperidinopropylamine, both Density Functional Theory (DFT) and Hartree-Fock (HF) methodologies, which are ab initio methods, have been utilized to provide a detailed understanding of its properties.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has emerged as one of the most popular and versatile methods in computational quantum chemistry. researchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less expensive than other high-level ab initio methods, making it suitable for studying larger molecules like this compound.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For organic molecules, Pople-style basis sets are commonly used. A frequently employed basis set is 6-31G(d), which provides a good balance between accuracy and computational cost. The inclusion of polarization functions, denoted by (d) for heavy atoms and (p) for hydrogen atoms, allows for a more accurate description of the electron distribution in the molecule by accounting for the non-uniform distortion of atomic orbitals within the molecular environment. The optimization of the molecular geometry is a crucial step where the energy of the molecule is minimized with respect to the positions of its atoms, leading to the most stable conformation.

The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals. researchgate.net It combines the Hartree-Fock exchange term with DFT exchange and correlation terms, often providing a high degree of accuracy for a wide range of molecular systems. The BLYP functional, which is a pure DFT functional, is another common choice. The selection of the functional is critical as it directly influences the accuracy of the calculated properties. The B3LYP functional, in conjunction with a suitable basis set, has been shown to provide reliable predictions of molecular geometries and vibrational frequencies for many organic compounds. researchgate.net

Hartree-Fock Methodologies

The Hartree-Fock (HF) method is a foundational ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. This method accounts for the electron-electron repulsion in an average way, neglecting the instantaneous electron correlation. While DFT methods have become more prevalent, HF theory remains a valuable tool, often serving as a starting point for more advanced calculations. For this compound, HF calculations, typically with a basis set like 6-31G(d), have been performed to determine its optimized geometry.

Molecular Structure and Geometry Elucidation

The theoretical calculations provide a detailed picture of the three-dimensional arrangement of atoms in this compound. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, define the molecular conformation.

Optimized Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

A study by Alver, Parlak, and Şenyel has reported the calculation of the optimized geometric parameters of 3-piperidino-propylamine (another name for this compound) using the Hartree-Fock method. However, the specific numerical data for the bond lengths, bond angles, and dihedral angles from this study are not publicly available in the accessed literature.

Generally, these parameters are presented in tabular format. Bond lengths represent the equilibrium distance between the nuclei of two bonded atoms. Bond angles are the angles formed between three connected atoms. Dihedral angles, or torsion angles, describe the angle between two planes, each defined by three atoms, and are crucial for defining the conformation around rotatable bonds.

Below are illustrative tables that would typically display such data.

Table 1: Selected Optimized Bond Lengths of this compound (Note: Data not available in the referenced literature. The following is a representation of how the data would be presented.)

| Bond | Method | Bond Length (Å) |

| N1-C2 | HF/6-31G(d) | Data not available |

| C2-C3 | HF/6-31G(d) | Data not available |

| C7-C8 | HF/6-31G(d) | Data not available |

| C8-C9 | HF/6-31G(d) | Data not available |

| C9-N2 | HF/6-31G(d) | Data not available |

Table 2: Selected Optimized Bond Angles of this compound (Note: Data not available in the referenced literature. The following is a representation of how the data would be presented.)

| Atoms | Method | Bond Angle (°) |

| C6-N1-C2 | HF/6-31G(d) | Data not available |

| N1-C2-C3 | HF/6-31G(d) | Data not available |

| C7-C8-C9 | HF/6-31G(d) | Data not available |

| C8-C9-N2 | HF/6-31G(d) | Data not available |

Table 3: Selected Optimized Dihedral Angles of this compound (Note: Data not available in the referenced literature. The following is a representation of how the data would be presented.)

| Atoms | Method | Dihedral Angle (°) |

| C5-C6-N1-C2 | HF/6-31G(d) | Data not available |

| N1-C7-C8-C9 | HF/6-31G(d) | Data not available |

| C7-C8-C9-N2 | HF/6-31G(d) | Data not available |

Conformational Analysis and Stability

The flexibility of this compound is primarily due to the piperidine (B6355638) ring and the rotatable bonds of the propylamine side chain. Conformational analysis is essential to identify the most stable three-dimensional arrangements of the molecule, which govern its physical and chemical behavior.

Computational studies on piperidine derivatives often involve mapping the potential energy surface by systematically rotating the key dihedral angles to locate energy minima. For this compound, the critical dihedral angles would include those defining the orientation of the propylamine chain relative to the piperidine ring. The relative energies of different conformers (e.g., where the side chain is extended or folded) determine the most probable structures at a given temperature. While specific computational studies detailing the conformational landscape of this compound are not extensively available, analysis of related N-alkylpiperidine structures suggests that the equatorial orientation of the substituent on the piperidine nitrogen is generally favored to reduce steric hindrance.

Vibrational Dynamics and Spectral Simulations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods are invaluable for interpreting these experimental spectra by providing a theoretical basis for vibrational mode assignments.

Normal Mode Frequency Calculations

Normal mode analysis is a standard computational procedure used to predict the vibrational frequencies and motions of a molecule. q-chem.com This calculation is typically performed on an optimized molecular geometry, assuming harmonic oscillations around the equilibrium structure. iastate.edu For this compound, these calculations would predict the frequencies associated with the stretching and bending of its various chemical bonds, such as C-H, C-N, N-H, and C-C, as well as the complex vibrational modes of the piperidine ring. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for these calculations, often in conjunction with a basis set like 6-311++G(d,p). core.ac.uk The calculated harmonic frequencies often show systematic deviations from experimental values, which can be corrected using empirical scaling factors. researchgate.net

Potential Energy Distribution (PED) Analysis

While normal mode calculations provide vibrational frequencies, a Potential Energy Distribution (PED) analysis is crucial for a detailed assignment of these frequencies to specific molecular motions. PED quantifies the contribution of each internal coordinate (like bond stretching, angle bending, or dihedral torsion) to a particular normal mode. researchgate.net For a molecule like this compound, PED analysis would help to unambiguously assign calculated frequencies to vibrations such as the symmetric and asymmetric stretching of the terminal NH2 group, the scissoring and wagging motions of CH2 groups in both the ring and the side chain, and the breathing modes of the piperidine ring.

Simulated FT-IR and Raman Spectra

Based on the calculated frequencies and their corresponding infrared intensities and Raman activities, theoretical FT-IR and Raman spectra can be generated. nih.govcardiff.ac.uknih.gov These simulated spectra serve as a powerful tool for comparison with experimental data, aiding in the structural confirmation of the compound. researchgate.net The simulation involves plotting the calculated frequencies against their intensities, often broadened with a Lorentzian or Gaussian function to resemble the shape of experimental spectral bands. A close match between the simulated and experimental spectra provides strong evidence for the accuracy of the computed molecular structure and vibrational assignments.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Quantum chemical calculations provide access to a range of electronic descriptors.

HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.comajchem-a.com

Below is a hypothetical data table illustrating the kind of information that would be generated from a HOMO-LUMO analysis for different conformers of this compound.

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Chair-Equatorial-Extended | -5.8 | 1.2 | 7.0 |

| Chair-Equatorial-Folded | -5.7 | 1.3 | 7.0 |

| Twist-Boat-Extended | -5.5 | 1.1 | 6.6 |

Chemical Potential and Electrophilicity Index Determination

In the framework of Density Functional Theory (DFT), the chemical potential (μ) of a molecule is a fundamental descriptor of its reactivity. It measures the tendency of electrons to escape from a system. The chemical potential is formally defined as the first derivative of the total energy (E) with respect to the number of electrons (N) at a constant external potential v(r). It is approximated using the energies of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as shown in the equation:

μ ≈ (EHOMO + ELUMO) / 2

A higher chemical potential (less negative) indicates a greater tendency to donate electrons.

The global electrophilicity index (ω) is another key reactivity descriptor that quantifies the stabilization in energy when a molecule acquires additional electronic charge from its surroundings. researchgate.netresearchgate.net It is a measure of a molecule's ability to act as an electrophile, or an electron acceptor. dergipark.org.tr A high electrophilicity index characterizes a good electrophile. dergipark.org.tr The index is calculated from the chemical potential (μ) and the chemical hardness (η) using the following relationship proposed by Parr et al.: researchgate.net

ω = μ² / 2η

Computational studies on various organic molecules utilize these indices to predict how a molecule will interact in a chemical reaction. ekb.eg For this compound, such a calculation would involve geometry optimization followed by a frontier orbital energy calculation using an appropriate DFT functional and basis set.

Global Electrophilicity and Chemical Hardness Evaluations

Chemical hardness (η) is a measure of a molecule's resistance to a change in its electron distribution or charge transfer. researchgate.net A molecule that is "hard" has a large HOMO-LUMO gap, making it less reactive and more stable. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. Chemical hardness is calculated as the difference between the ionization potential (I) and the electron affinity (A).

Within the framework of Koopmans' theorem, these values can be approximated by the energies of the frontier orbitals:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Therefore, chemical hardness can be expressed as:

η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

The global electrophilicity , as discussed previously, is then derived from this hardness value and the chemical potential. mdpi.com These global reactivity descriptors are crucial for understanding the stability and reaction dynamics of molecules. dergipark.org.tr For instance, studies on piperidine and pyridine derivatives use these parameters to correlate with their biological or chemical activities. mdpi.comnih.gov Although specific values for this compound are not published, the methodology to obtain them is well-established.

Table 1: Key Global Reactivity Descriptors

| Descriptor | Formula (in terms of HOMO/LUMO energies) | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

NMR Parameter Predictions and Validation

The prediction of Nuclear Magnetic Resonance (NMR) parameters is one of the most powerful applications of modern computational chemistry. The Gauge-Including Atomic Orbitals (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts using DFT. nih.govrsc.orgresearchgate.net This method effectively addresses the issue of gauge-origin dependence, which is critical for obtaining accurate magnetic shielding tensors. nih.gov

The computational process involves:

Optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Performing a GIAO calculation on the optimized geometry to compute the absolute isotropic magnetic shielding values (σ) for each nucleus (e.g., ¹H and ¹³C).

Calculating the chemical shift (δ) by referencing the computed shielding value of the nucleus of interest (σcal) to the shielding value of a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (σTMS). nih.gov

δcal = σTMS - σcal

This technique has been successfully applied to a vast range of organic molecules, including various nitrogen-containing heterocycles, providing excellent agreement with experimental data. imist.ma

Beyond chemical shifts, computational methods can also predict spin-spin coupling constants (J-couplings), which provide valuable information about the connectivity and conformation of a molecule. The total coupling constant is a sum of three main terms: the Fermi-contact (FC) term, the spin-dipole (SD) term, and the paramagnetic spin-orbit (PSO) term.

For C-H coupling constants (nJ(C,H)), the Fermi-contact term is the dominant contributor. acs.org Therefore, accurate predictions can often be achieved by calculating this term alone, which simplifies the computation. DFT calculations have proven effective in predicting one-bond (¹JCH), two-bond (²JCH), and three-bond (³JCH) coupling constants that are in good agreement with experimental values. acs.org A study on the related compound 3-piperidino-propylamine utilized these calculations to aid in spectral assignment.

The ultimate test of any computational prediction is its comparison with experimental data. For NMR predictions, calculated chemical shifts and coupling constants are validated against spectra obtained from a physical sample of the compound.

Often, a linear regression analysis is performed by plotting the calculated chemical shifts against the experimental values. A high correlation coefficient (R²) and a slope close to 1.0 indicate a high level of accuracy for the chosen computational method. imist.ma DFT calculations can achieve a high degree of accuracy, with root-mean-square errors (RMSE) for ¹H shifts often falling between 0.2–0.4 ppm. nih.gov This validation process is crucial for confirming structural assignments, especially for complex molecules or for distinguishing between isomers. researchgate.net While no such specific validation study for this compound has been found in the literature, this represents the standard procedure that would be followed.

Thermodynamic Property Calculations

Computational chemistry provides a robust framework for calculating the thermodynamic properties of molecules in the ideal gas state. nist.gov Following a successful geometry optimization, a vibrational frequency calculation is performed. The results of this calculation are used to determine several key thermodynamic quantities.

Key steps include:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: Computing the vibrational frequencies of the molecule at its optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Property Calculation: Using the vibrational frequencies and molecular parameters (mass, moments of inertia), statistical mechanics equations are employed to calculate properties such as:

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

Heat Capacity (Cv)

These calculations can be performed over a range of temperatures to understand the thermodynamic stability of the molecule under different conditions. researchgate.net This information is vital for predicting reaction equilibria and spontaneity.

Advanced Applications and Research Directions

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The presence of two distinct amine functionalities makes 1-piperidinopropylamine a valuable intermediate in the synthesis of complex, high-value molecules. Its differential reactivity allows for sequential functionalization, enabling the construction of intricate molecular architectures.

The synthesis of alkaloids and other nitrogen-containing natural products often relies on strategic C-N bond formation. The "tethered nitrogen" concept is a powerful strategy where a nitrogen nucleophile is temporarily linked to a molecule to facilitate an intramolecular reaction, often with high stereoselectivity. This approach can be inspired by biosynthetic pathways, such as the Mannich reaction, which is crucial in the formation of many piperidine (B6355638) alkaloids rsc.orgresearchgate.net.

In a biosynthetic context, cyclic imines like Δ¹-piperideine are key intermediates that react with nucleophiles to generate a variety of alkaloid structures. Synthetic chemists can mimic this process by using precursors that can generate such reactive intermediates or by employing molecules with tethered nucleophiles. While a direct application of this compound in a completed total synthesis of a major alkaloid is not prominently documented in readily available literature, its structure is highly amenable to such strategies. The primary amine can act as the nucleophile, tethered to the piperidine ring via the propyl chain. This setup could be exploited in intramolecular Mannich-type reactions or other cyclization strategies to construct complex bicyclic or polycyclic alkaloid skeletons researchgate.netnih.gov. The piperidine ring itself is a common motif in a vast array of alkaloids with diverse biological activities researchgate.netmdpi.com.

The dual amine functionality of this compound makes it an ideal starting material for creating a wide range of functionally diverse compounds, including those with applications as corrosion inhibitors and potential antimicrobial agents.

Corrosion Inhibitors: Organic compounds containing nitrogen and/or sulfur atoms are effective corrosion inhibitors for metals in acidic media. The amine groups in this compound can adsorb onto the metal surface, forming a protective film that inhibits corrosion. This compound can be readily reacted with other molecules, such as aldehydes, to create Schiff bases with enhanced corrosion inhibition properties. The resulting molecules possess a greater number of adsorption centers (including the imine nitrogen and potentially other functional groups from the aldehyde), leading to stronger adsorption and improved protection efficiency. The synthesis of such inhibitors is often a straightforward condensation reaction, making it an economically viable approach for industrial applications.

Antimicrobial Agents: The piperidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Quaternary ammonium (B1175870) compounds, in particular, are known for their antimicrobial properties. The primary and secondary amine groups in this compound can be quaternized to produce polycationic compounds. These quaternized ammonium groups can interact with the negatively charged cell membranes of bacteria, leading to membrane disruption and bacterial death researchgate.net. The amphiphilic nature of such derivatives, combining the hydrophobic piperidine ring and propyl chain with the hydrophilic quaternary ammonium groups, can be tailored to optimize the balance between antimicrobial activity and cytotoxicity researchgate.net.

Investigations in Materials Science Contexts

The chemical reactivity of this compound also lends itself to applications in materials science, particularly in the functionalization of surfaces and the development of advanced materials for environmental applications.

The modification of silica surfaces is crucial for a wide range of applications, including chromatography, catalysis, and drug delivery. While direct grafting of this compound onto silica surfaces is not extensively reported, its amine functionalities provide a clear pathway for its incorporation into silicon-containing materials.

A common method for functionalizing silica is through the use of silane coupling agents, such as (3-aminopropyl)triethoxysilane (APTES). This compound can be chemically bonded to a silica surface that has been pre-functionalized with a suitable coupling agent. For instance, the primary amine of this compound can react with an epoxy-functionalized silica surface. Alternatively, this compound can first be reacted with a chlorosilane or an alkoxysilane, and the resulting product can then be grafted onto a silica surface through the reaction of the silane with the surface silanol groups scispace.com. This process would result in a silica surface decorated with piperidinopropylamine moieties, which could then be used for further reactions or to impart specific properties, such as basicity or chelating ability, to the material researchgate.netnih.govresearchgate.net.

Aqueous amine solutions are the state-of-the-art technology for post-combustion CO₂ capture. The efficiency of this process is highly dependent on the chemical structure of the amine. Piperidine and its derivatives have been investigated as promising candidates for CO₂ capture due to their high CO₂ absorption capacity and favorable reaction kinetics scispace.comkorea.ac.krkoreascience.kr.

This compound, with its two amine groups, has the potential to react with CO₂ through the formation of carbamates. The presence of both a secondary and a primary amine offers multiple reaction sites. Generally, primary and secondary amines exhibit faster reaction kinetics with CO₂ than tertiary amines.

The performance of amine-based CO₂ solvents is significantly influenced by the nature of the substituents on the amine. Steric hindrance around the nitrogen atom can affect the stability of the carbamate formed upon reaction with CO₂, which in turn influences the heat of absorption and the energy required for solvent regeneration.

The following table summarizes the effect of different substituent types on the CO₂ absorption performance of piperidine-based amines, based on data from related compounds.

| Amine Derivative | Substituent Type | Effect on CO₂ Loading | Effect on Heat of Absorption | Reference |

| 2-Methylpiperidine | Alkyl (ortho-position) | Steric hindrance may affect carbamate stability | Generally increases | koreascience.kr |

| 3-Methylpiperidine | Alkyl (meta-position) | Less steric hindrance than ortho- | Increases | koreascience.kr |

| 4-Methylpiperidine | Alkyl (para-position) | Minimal steric hindrance | Increases | koreascience.kr |

| 3-Piperidinemethanol | Hydroxymethyl | Can participate in H-bonding | Decreases | scispace.comkorea.ac.kr |

| Piperazine | Second amine in ring | High capacity and rate | Moderate | researchgate.net |

| 1-(2-aminoethyl)piperazine | Aminoethyl | High capacity | Moderate | researchgate.net |

The data suggests that the presence of the aminopropyl group in this compound would likely lead to a high CO₂ loading capacity due to the presence of two amine sites. The flexibility of the propyl chain may also influence the reaction kinetics and the stability of the resulting carbamate. Further research is needed to fully characterize the CO₂ absorption and desorption performance of this compound and to optimize its potential as a solvent for CO₂ capture.

Contributions to CO2 Capture Solvent Design

Amine-CO2 Reactivity Mechanisms in Absorption Systems

The removal of carbon dioxide (CO₂) from industrial flue gases is a critical area of research aimed at mitigating greenhouse gas emissions. Aqueous amine solutions are a well-established technology for CO₂ capture, with the reactivity of the amine being a key factor in the efficiency of the process. The reaction between CO₂ and amines typically proceeds through the formation of a zwitterionic intermediate, which is then deprotonated by a base to form a stable carbamate. utexas.edu

The proposed mechanism involves two main steps:

Zwitterion Formation: The primary amine group of this compound acts as a nucleophile, attacking the electrophilic carbon atom of the CO₂ molecule. This results in the formation of a transient zwitterionic intermediate.

Deprotonation: A base present in the solution, which could be another molecule of this compound, water, or another basic species, abstracts a proton from the zwitterion. This step leads to the formation of a stable carbamate.

Further research is needed to experimentally determine the reaction kinetics, CO₂ absorption capacity, and the stability of the carbamate formed from this compound to fully assess its potential as a solvent for CO₂ capture.

| Parameter | Description | Relevance to this compound |

| Reaction Mechanism | The pathway through which the amine reacts with CO₂. | Likely proceeds via the zwitterion mechanism, similar to other primary amines. |

| Reaction Kinetics | The rate at which the reaction occurs. | The steric and electronic effects of the piperidine ring may influence the reaction rate. |

| CO₂ Loading Capacity | The amount of CO₂ that can be absorbed per mole of amine. | The presence of both a primary and a tertiary amine functionality could lead to a higher loading capacity. |

| Carbamate Stability | The stability of the reaction product. | Steric hindrance from the piperidine ring could lead to less stable carbamates, potentially facilitating solvent regeneration. |

Catalytic System Research Contexts

The versatility of this compound extends to the field of catalysis, where it can be employed in the design of metal complexes and as a component of novel solvent systems.

Transition metal complexes are widely used as catalysts in a vast array of chemical transformations. The properties and reactivity of these complexes are highly dependent on the nature of the ligands coordinated to the metal center. Ligands containing nitrogen donor atoms, such as pyridines and amines, are particularly common in coordination chemistry. wikipedia.org

While there is a lack of specific literature on metal complexes of this compound, its structure suggests it could act as a versatile ligand. The primary amine group and the nitrogen atom of the piperidine ring can both act as donor sites, allowing the molecule to function as a bidentate ligand, forming a stable chelate ring with a metal ion. The flexibility of the propyl chain connecting the two nitrogen atoms would allow it to accommodate the geometric preferences of various metal centers.

The design of chiral ligands is of significant interest for asymmetric catalysis. nih.gov Although this compound itself is not chiral, it could be readily modified to incorporate chiral centers, for example, by substitution on the piperidine ring or the propyl chain. Such chiral derivatives could then be used to synthesize asymmetric metal complexes for enantioselective catalytic reactions.

The electronic properties of the piperidine ring can also influence the catalytic activity of the resulting metal complex. The electron-donating nature of the alkyl groups on the piperidine can increase the electron density on the metal center, which can be beneficial for certain catalytic cycles.

| Metal Ion | Potential Coordination Geometry | Potential Catalytic Application |

| Copper(II) | Square planar or distorted octahedral | Oxidation reactions, Atom Transfer Radical Polymerization |

| Palladium(II) | Square planar | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium(I) | Square planar | Hydroformylation, hydrogenation |

| Ruthenium(II) | Octahedral | Metathesis, transfer hydrogenation |

Deep Eutectic Solvents (DESs) have emerged as a new class of green and sustainable solvents with a wide range of applications, including in catalysis. researchgate.netmdpi.com DESs are typically formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium salt, with a hydrogen bond donor (HBD), such as an amine, amide, or carboxylic acid. nih.gov The strong hydrogen bonding between the components leads to a significant depression of the melting point, resulting in a liquid at or near room temperature.

This compound, with its primary amine group, has the potential to act as a hydrogen bond donor in the formation of DESs. The hydrogen atoms on the primary amine can form strong hydrogen bonds with a suitable HBA, such as choline chloride. The piperidine ring, being a bulky and non-polar group, would influence the physicochemical properties of the resulting DES, such as its viscosity, polarity, and solvent power.

DESs can act not only as solvents but also as catalysts for various organic transformations. mdpi.com The components of the DES can participate directly in the catalytic cycle. For instance, an acidic or basic DES can catalyze acid- or base-mediated reactions. A DES containing this compound would be basic in nature due to the presence of the amine groups and could be used to catalyze base-catalyzed reactions such as the Knoevenagel condensation or the Michael addition.

Furthermore, the ability to tune the properties of DESs by varying the HBA, HBD, and their molar ratio allows for the design of task-specific solvents for particular catalytic transformations. nih.gov Research into the formulation of DESs containing this compound and their application in catalysis could open up new avenues for green and efficient chemical synthesis.

| Hydrogen Bond Acceptor (HBA) | Potential HBA:HBD Molar Ratio | Potential Catalytic Application |

| Choline Chloride | 1:2, 1:3 | Base-catalyzed condensations, aldol reactions |

| Tetrabutylammonium Bromide | 1:2, 1:3 | Nucleophilic substitution reactions |

| Urea | 1:2 | Multi-component reactions |

Reaction Mechanisms Involving 1 Piperidinopropylamine

Elementary Reaction Steps

For example, in a bimolecular elementary step, two reactant molecules collide and react. libretexts.org This is common in many reactions of 1-Piperidinopropylamine, where it acts as a nucleophile. A unimolecular step involves a single molecule undergoing a change, such as dissociation. libretexts.org Termolecular steps, involving the simultaneous collision of three molecules, are very rare. libretexts.org

Table 1: Types of Elementary Reactions

| Type | Description | General Form |

| Unimolecular | A single molecule rearranges or decomposes. libretexts.org | A → Products |

| Bimolecular | Two molecules collide and react. libretexts.org | A + B → Products |

| Termolecular | Three molecules collide simultaneously. libretexts.org | A + B + C → Products |

Molecularity and Rate-Determining Step Analysis

Kinetic studies, which measure how reaction rates change with varying reactant concentrations, are used to determine the experimental rate law. libretexts.org This rate law is then compared with the rate law predicted by a proposed mechanism. If they match, it provides evidence (though not definitive proof) for the proposed mechanism and the identity of the rate-determining step. libretexts.org

Nucleophilic Substitution Pathways

In nucleophilic substitution reactions, a nucleophile, which is an electron-rich species, attacks an electrophilic center and replaces a leaving group. organic-chemistry.orgyoutube.com this compound, with its two nitrogen atoms containing lone pairs of electrons, can act as a potent nucleophile. These reactions primarily proceed through two distinct pathways: S(_N)1 and S(_N)2. organic-chemistry.org

The S(_N)2 (substitution nucleophilic bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgyoutube.com This pathway involves a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. quora.com The reaction rate depends on the concentration of both the substrate and the nucleophile. youtube.com S(_N)2 reactions are favored by strong nucleophiles, less sterically hindered substrates (e.g., primary alkyl halides), and polar aprotic solvents. youtube.comnih.gov

The S(_N)1 (substitution nucleophilic unimolecular) mechanism is a two-step process. organic-chemistry.orgyoutube.com The first and rate-determining step is the slow departure of the leaving group to form a carbocation intermediate. youtube.com In the second step, the nucleophile rapidly attacks the planar carbocation. organic-chemistry.org Because the nucleophile can attack from either face of the carbocation, this can lead to racemization if the carbon is a stereocenter. organic-chemistry.org The rate of an S(_N)1 reaction depends only on the concentration of the substrate. youtube.com This pathway is favored for substrates that can form stable carbocations (e.g., tertiary alkyl halides) and in polar protic solvents that can stabilize both the carbocation intermediate and the leaving group. organic-chemistry.org

When this compound acts as a nucleophile, the specific pathway taken will depend on the structure of the electrophile and the reaction conditions.

Reductive Amination Mechanisms

Reductive amination is a highly effective method for forming amines by converting a carbonyl group (from an aldehyde or ketone) into an amine via an imine intermediate. wikipedia.orgwikipedia-on-ipfs.org This reaction is a cornerstone of amine synthesis. wikipedia-on-ipfs.org

The mechanism can be performed directly in one pot or indirectly by isolating the intermediate. wikipedia-on-ipfs.org

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the primary or secondary amine (in this case, this compound) on the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com This forms a hemiaminal intermediate. wikipedia-on-ipfs.org

Dehydration: Under mildly acidic conditions, the hemiaminal is protonated and subsequently loses a molecule of water to form an imine (if a primary amine is used) or an iminium ion (if a secondary amine is used). wikipedia.orgyoutube.com This dehydration step is reversible, and the equilibrium is often driven towards the imine by removing water. wikipedia-on-ipfs.org

Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond using a suitable reducing agent. masterorganicchemistry.com Common reducing agents include sodium borohydride (B1222165) (NaBH(_4)), sodium cyanoborohydride (NaBH(_3)CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)). masterorganicchemistry.com These reducing agents are selected because they are mild enough not to reduce the initial aldehyde or ketone significantly but are reactive towards the protonated imine intermediate. wikipedia-on-ipfs.org

This process allows for the controlled alkylation of amines, avoiding the overalkylation issues that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

Table 2: Key Intermediates in Reductive Amination

| Intermediate | Precursor Reactants | Formation Step |

| Hemiaminal | Amine + Aldehyde/Ketone | Nucleophilic addition of the amine to the carbonyl carbon. wikipedia-on-ipfs.org |

| Imine/Iminium Ion | Hemiaminal | Dehydration (loss of water) from the hemiaminal. wikipedia.org |

Amide Formation Mechanisms

Amide bonds are typically formed by the reaction of an amine with a carboxylic acid or, more commonly, an activated carboxylic acid derivative. fishersci.co.uknih.gov The direct reaction between an amine and a carboxylic acid is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk

A prevalent method involves a two-step nucleophilic acyl substitution mechanism using an activated acyl compound like an acyl chloride or anhydride. fishersci.co.uk

Nucleophilic Attack: The nucleophilic nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. masterorganicchemistry.com This breaks the carbonyl π-bond and forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the leaving group (e.g., chloride ion from an acyl chloride or a carboxylate ion from an anhydride) is expelled. masterorganicchemistry.com

Deprotonation: A base, often a tertiary amine like triethylamine (B128534) or pyridine, is typically added to neutralize the acidic byproduct (e.g., HCl) and the proton on the newly formed amide's nitrogen, driving the reaction to completion. fishersci.co.uk

Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid in situ, forming a highly reactive O-acylisourea intermediate which is then readily attacked by the amine. fishersci.co.ukorganic-chemistry.org

Addition and Elimination Reaction Contexts

While this compound itself is a saturated molecule, it can participate in addition reactions, and its derivatives can undergo elimination reactions.

Addition Reactions: As a nucleophile, this compound can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. In this mechanism, the amine attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond.

Elimination Reactions: Elimination reactions involve the removal of two substituents from a molecule, typically resulting in the formation of a double bond. scribd.comsiyavula.com These reactions are classified mainly as E1 and E2.

E2 Mechanism: A single, concerted step where a base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously to form a π-bond. youtube.com This pathway requires an anti-periplanar arrangement of the proton and the leaving group. utdallas.edu

E1 Mechanism: A two-step process where the leaving group first departs to form a carbocation intermediate (the rate-determining step), followed by a base removing an adjacent proton to form the double bond. youtube.com It often competes with the S(_N)1 reaction. utdallas.edu

A derivative of this compound, for instance, where a hydroxyl group on the propyl chain is converted into a good leaving group (like a tosylate), could undergo an E1 or E2 elimination upon treatment with a base to form an unsaturated piperidine (B6355638) derivative. The choice between E1 and E2 would depend on factors like the strength of the base, the solvent, and the structure of the substrate. utdallas.edu

Carbocation Rearrangements (if applicable to derivatives)

Carbocation rearrangements are a characteristic feature of reactions that proceed through a carbocation intermediate, such as S(_N)1 and E1 reactions. utdallas.edukhanacademy.org These rearrangements occur when a less stable carbocation can rearrange to a more stable one. The stability of simple alkyl carbocations follows the order: tertiary > secondary > primary. khanacademy.org

Rearrangements typically happen through a 1,2-shift, where a group (usually a hydride ion, H, or an alkyl group like a methyl group) moves from a carbon atom adjacent to the positively charged carbon. khanacademy.org

This process would be relevant for derivatives of this compound. For example, if a derivative were to undergo an S(_N)1 or E1 reaction that initially forms a less stable secondary carbocation on the propyl chain, a 1,2-hydride shift could potentially occur to form a more stable carbocation, if such a position exists within the molecule's structure. This rearrangement would lead to the formation of constitutional isomers different from the product expected without rearrangement.

Q & A

Q. What are the optimal synthetic routes for 1-Piperidinopropylamine to ensure high yield and purity in academic research?

- Methodological Answer : The synthesis typically involves condensation of piperidine derivatives with propylamine precursors under controlled conditions. Key steps include:

- Reagent selection : Use of catalysts like palladium or nickel for amine coupling, as seen in analogous piperidine syntheses .

- Purification : Column chromatography or recrystallization to isolate the compound, followed by characterization via -NMR and -NMR to confirm structural integrity .

- Yield optimization : Adjusting reaction temperature (e.g., 70–90°C) and solvent polarity (e.g., ethanol or DMF) to maximize efficiency .

Q. Which analytical techniques are critical for validating the structural and chemical stability of this compound?

- Methodological Answer :

- Structural validation :

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments, while -NMR confirms carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Stability assessment :

- HPLC : Monitors purity over time under varying pH and temperature conditions .

- Thermogravimetric Analysis (TGA) : Assesses thermal degradation thresholds .

Q. How should researchers handle and store this compound to prevent degradation in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to minimize oxidation .

- Safety protocols : Use PPE (gloves, lab coats) and fume hoods to avoid inhalation or dermal exposure. Refer to Safety Data Sheets (SDS) for hazard-specific guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Variable standardization : Ensure consistency in compound purity (e.g., ≥95% by HPLC), solvent choice (e.g., DMSO vs. saline), and biological models (e.g., cell lines vs. primary cultures) .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables .

- Replication studies : Reproduce experiments under identical conditions to validate reproducibility .

Q. What experimental designs are recommended for investigating this compound’s interaction with neuronal receptors?

- Methodological Answer :

- In vitro assays :

- Radioligand binding assays : Measure affinity (K) using -labeled ligands in membrane preparations .

- Electrophysiology : Patch-clamp techniques to assess ion channel modulation .

- In vivo models :

- Rodent behavioral studies : Evaluate dose-dependent effects on locomotion or anxiety-like behaviors .

- Controls : Include negative controls (e.g., receptor knockout models) and reference compounds (e.g., known agonists/antagonists) .

Q. How can computational modeling enhance the understanding of this compound’s mechanistic pathways?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding poses in receptor active sites .

- MD simulations : Analyze conformational stability and ligand-receptor dynamics over nanosecond timescales .

- QSAR models : Corrogate structural modifications (e.g., alkyl chain length) with biological activity .

Data Presentation Guidelines

-

Tables :

Parameter Method Reference Synthesis Yield Column chromatography (85%) Purity HPLC (Retention time: 4.2 min) Thermal Stability TGA (Decomposition at 210°C) -

Figures :

- Include dose-response curves for receptor affinity studies.

- Use heatmaps to visualize molecular docking scores across receptor subtypes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.